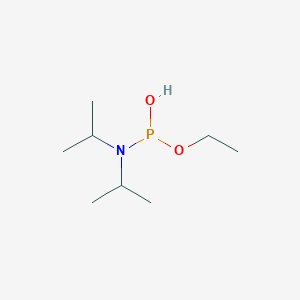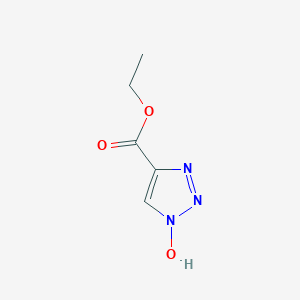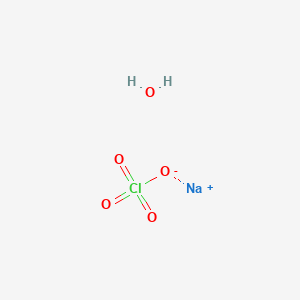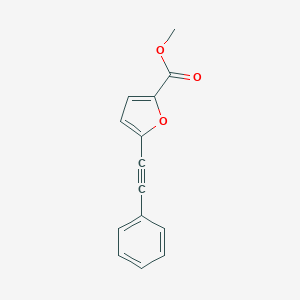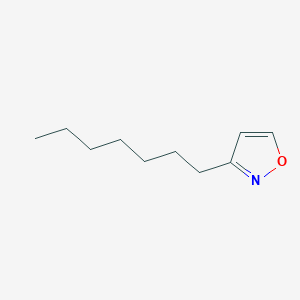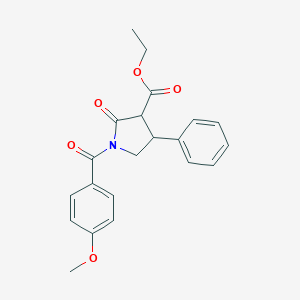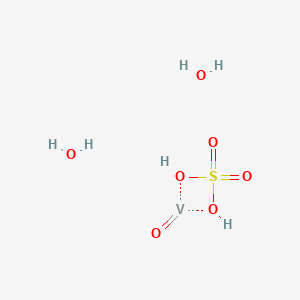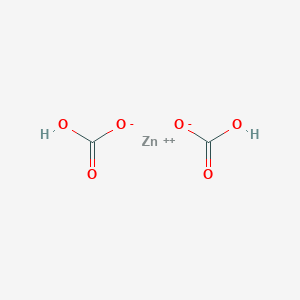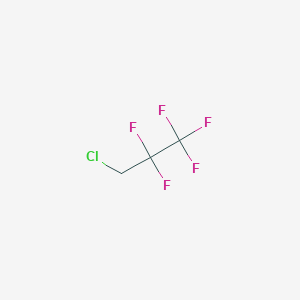
3-Chloro-1,1,1,2,2-Pentafluoropropane
Vue d'ensemble
Description
3-Chloro-1,1,1,2,2-Pentafluoropropane (also known as HCFC-235fa) is a colorless liquid that is widely used as a blowing agent in the production of polyurethane foam insulation. It has a low global warming potential (GWP) and ozone depletion potential (ODP), making it an attractive alternative to other blowing agents that have higher environmental impacts. In
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood. However, it is believed to work by reducing the thermal conductivity of the polyurethane foam insulation, which helps to improve its insulating properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-Chloro-1,1,1,2,2-Pentafluoropropane. However, studies have shown that it is not toxic to humans or animals at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Chloro-1,1,1,2,2-Pentafluoropropane in lab experiments is its low environmental impact. It has a low GWP and ODP, making it a more sustainable alternative to other blowing agents. However, its high cost and complex synthesis method can be a limitation for some researchers.
Orientations Futures
There are several future directions for research on 3-Chloro-1,1,1,2,2-Pentafluoropropane. One area of interest is its use as a solvent in various industrial applications. Research could also be conducted on its potential as a refrigerant in cooling systems. Additionally, further studies could be conducted on its mechanism of action and its potential effects on human health and the environment.
Applications De Recherche Scientifique
3-Chloro-1,1,1,2,2-Pentafluoropropane has been extensively studied for its use as a blowing agent in the production of polyurethane foam insulation. Its low GWP and ODP make it an attractive alternative to other blowing agents that have higher environmental impacts. In addition, research has been conducted on its use as a refrigerant and as a solvent in various industrial applications.
Propriétés
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,2,2-Pentafluoropropane | |
CAS RN |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

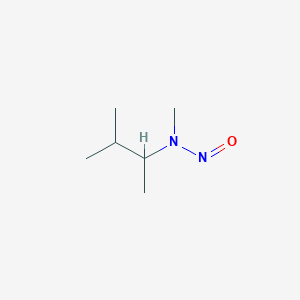
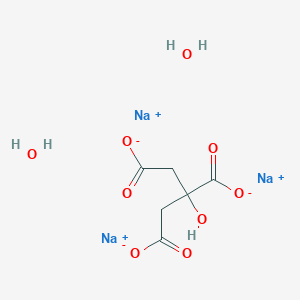
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
